

Preclinical In Vivo Profile of the Ferroptosis Inducer RSL3

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Compound of Interest

Compound Name: *Ferroptosis inducer-2*

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This technical guide provides an in-depth overview of the preclinical in vivo studies involving the compound (1S, 3R)-RSL3 (hereafter referred to as RSL3), a potent and selective inducer of ferroptosis. RSL3 acts by directly inhibiting the enzyme Glutathione Peroxidase 4 (GPX4), a key regulator of lipid peroxidation.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the in vivo applications of ferroptosis inducers.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical in vivo studies investigating the efficacy and toxicity of RSL3 in different disease models.

Table 1: Efficacy of RSL3 in Cancer Xenograft Models

Cancer Type	Animal Model	Cell Line	RSL3 Dosage & Administration	Treatment Schedule	Key Efficacy Findings	Reference(s)
Head and Neck Cancer	Athymic BALB/c nude mice	HN3R	100 mg/kg, intratumoral	Twice per week for 20 days	Significantly reduced tumor volume (in combination with trigonelline).	[3]
Oral Squamous Cell Carcinoma	Female BALB/c nude mice	SCC25	10 mg/kg, intratumoral	Every other day for 10 days	Data on tumor growth inhibition is available in the full study.	[4]
Glioblastoma	Nude mice	U87	100 mg/kg, intratumoral	Biweekly for two weeks	Strongly inhibited tumor growth. Tumor weights were approximately one-quarter of the control group.	[5]
Lung Adenocarcinoma	8-week-old male nude mice	A549	100 mg/kg, intratumoral	Twice a day for one week	Significantly reduced tumor weight	[6]

					compared to the control group.	
Myelodysplastic Syndrome	NCG mice	SKM-1	20 mg/kg, intraperitoneal	Every two days for 10 days	Markedly smaller tumor volume and weight compared to the control group.	[7]
Pancreatic Cancer	Nude mice	PANC-2-Luc	4.41 mg/ml, tail vein injection	Every other day for three doses	Maintained baseline tumor size, indicating significant therapeutic effect.	[8]
PARPi-Resistant Cancers	BALB/c nude mice	Kuramochi, MDA-MB-453, MCF7, HCC1937	Not specified	Not specified	Effectively inhibited PARPi-resistant xenograft tumor growth.	[9]

Table 2: Toxicity and Safety Data of RSL3 in Vivo

Animal Model	RSL3 Dosage & Administration	Toxicity/Safety Findings	Reference(s)
NCG mice with SKM-1 xenografts	20 mg/kg, intraperitoneal	No significant difference in body weight between the RSL3-treated group and the control group.	[7]
Healthy C57BL/6 mice	Not specified	High doses of RSL3 can be toxic.	[10]
Athymic nude mice with BJeLR xenografts	Up to 400 mg/kg, subcutaneous	No observable systemic toxicity.	[11]

Note: Pharmacokinetic data for RSL3 is limited in the public domain, which is a noted consideration for its in vivo use.[12]

Experimental Protocols

This section details the methodologies for key in vivo experiments cited in the tables above.

Protocol 1: Glioblastoma Xenograft Model

- Animal Model: Nude mice.[5]
- Cell Line and Implantation: U87 glioblastoma cells were used to establish a murine xenograft tumor model.[5]
- RSL3 Formulation and Administration: RSL3 was administered via intratumoral injection at a dose of 100 mg/kg.[5]
- Treatment Schedule: Injections were given biweekly for two weeks.[5]
- Efficacy Assessment: Tumor volumes were calculated using a Vernier caliper every 3 days using the formula: $\text{Tumor volume} = (\text{length} \times \text{width}^2) / 2$. At the end of the experiment, mice were sacrificed, and tumors were harvested for weight measurement.[5]

- Biomarker Analysis: Immunohistochemistry can be performed on tumor xenograft tissue to assess markers of ferroptosis, such as 4-hydroxynonenal (4-HNE).[4]

Protocol 2: Lung Adenocarcinoma Xenograft Model

- Animal Model: 8-week-old male nude mice.[6]
- Cell Line and Implantation: 5×10^6 A549 lung adenocarcinoma cells were injected subcutaneously. Treatment was initiated when tumor volume reached approximately 100 mm³. [6]
- RSL3 Formulation and Administration: RSL3 was dissolved in 5% dimethyl sulfoxide/corn oil and administered intratumorally at a dose of 100 mg/kg.[6]
- Treatment Schedule: Injections were given twice a day for one week.[6]
- Efficacy Assessment: After the treatment period, mice were sacrificed, and tumor weight was measured.[6]
- Biomarker Analysis: The level of malondialdehyde (MDA), a marker of lipid peroxidation, was measured in tumor tissue lysates. Western blot and immunohistochemistry were used to analyze the expression of NRF2 in tumor xenografts.[6]

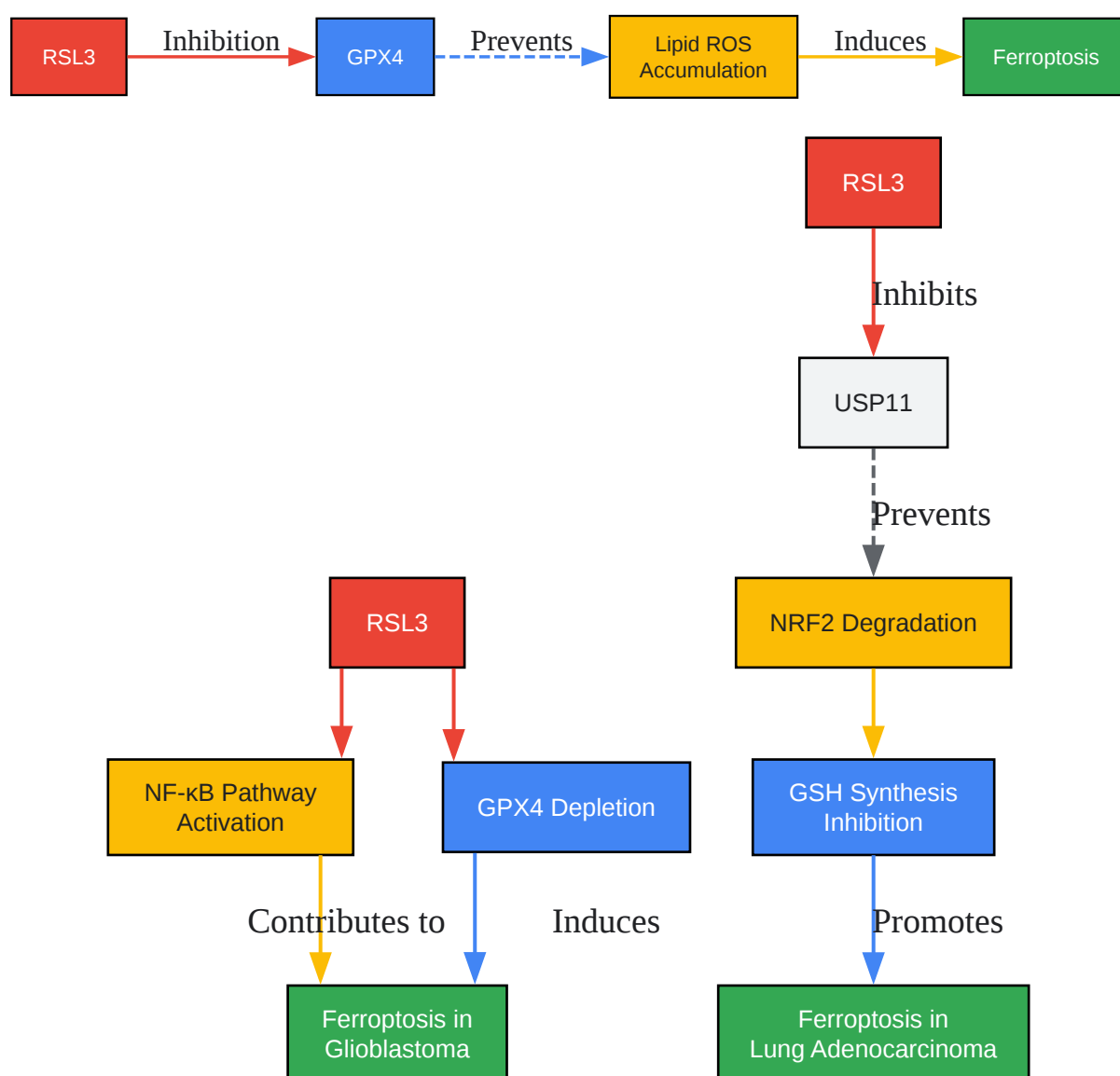
Protocol 3: Myelodysplastic Syndrome Xenograft Model

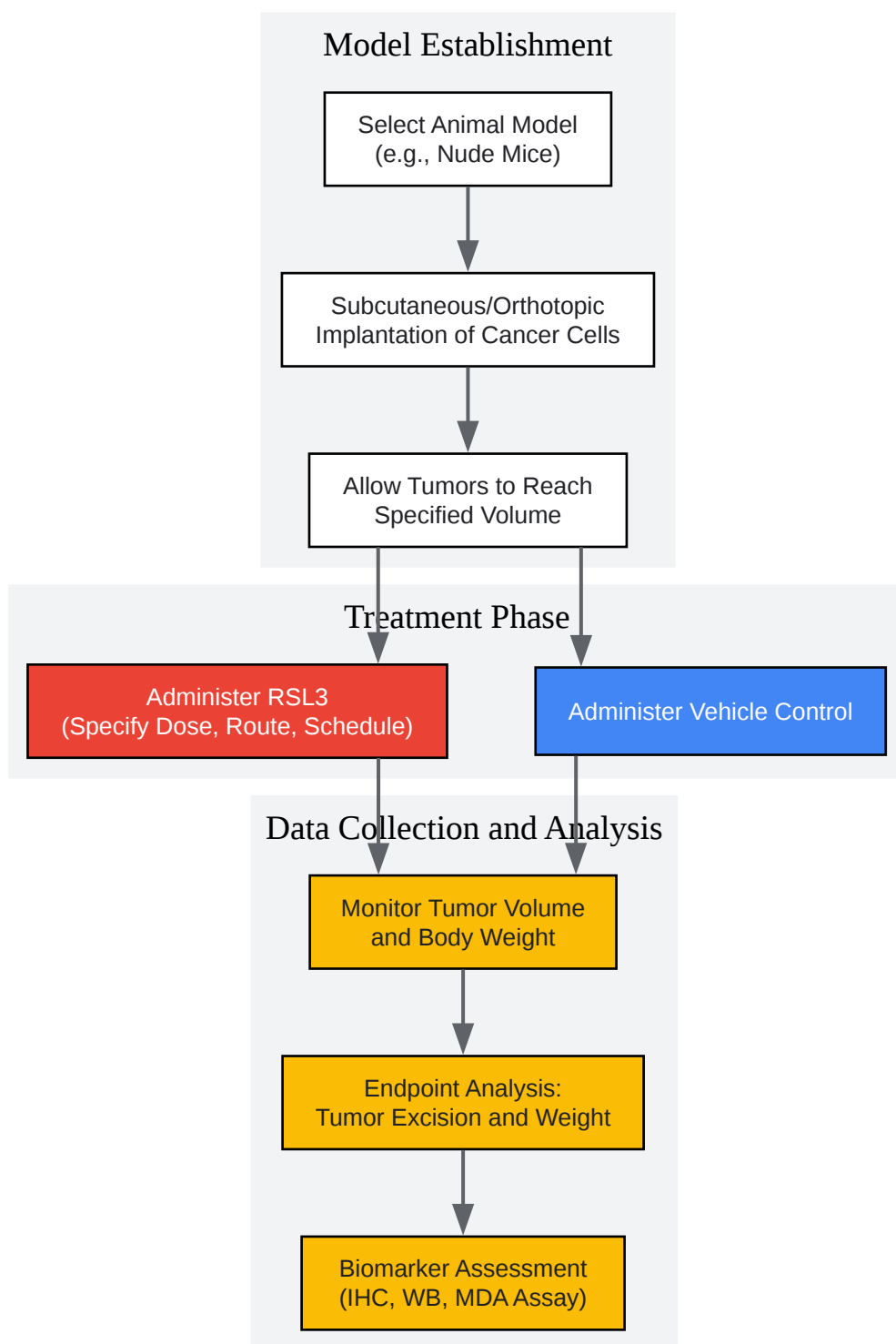
- Animal Model: NCG mice.[7]
- Cell Line and Implantation: SKM-1 cells were inoculated subcutaneously into the flanks of the mice. Treatment began when tumor volume reached 50-100 mm³. [7]
- RSL3 Formulation and Administration: RSL3 (20 mg/kg) or vehicle was administered intraperitoneally.[7]
- Treatment Schedule: Injections were given once every two days for 10 days.[7]
- Efficacy and Toxicity Assessment: Tumor volume and the body weight of the mice were measured every 2 days. At the end of the study, tumors were excised and weighed.[7]

- Biomarker Analysis: Immunofluorescence staining and Western blotting were performed on tumor tissues to assess the expression of MYB and Bcl-2.[7]

Signaling Pathways and Mechanisms of Action

RSL3 induces ferroptosis primarily through the direct and irreversible inhibition of GPX4.[1][2] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), resulting in oxidative cell death.[13] In vivo studies have elucidated several key signaling pathways involved in RSL3-induced ferroptosis.





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